Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
Description
Significance of Chiral Amines in Contemporary Organic Synthesis and Chemical Biology
Chiral amines are indispensable building blocks in the synthesis of complex molecular architectures, particularly within the pharmaceutical and agrochemical industries. sigmaaldrich.com Their significance stems from the principle of chirality, a fundamental property of molecules that exist as non-superimposable mirror images, known as enantiomers. sigmaaldrich.comnih.gov In biological systems, such as the human body, molecular recognition is highly specific. Receptors, enzymes, and other biological targets are themselves chiral, meaning they often interact differently with each enantiomer of a chiral drug molecule. sigmaaldrich.comnih.gov
This stereospecificity dictates that one enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause adverse effects. sigmaaldrich.comnih.gov A well-known historical example is the tragedy of thalidomide, where one enantiomer was an effective sedative while the other was teratogenic. sigmaaldrich.com Consequently, the ability to synthesize single, pure enantiomers of chiral amines is of paramount importance. It is estimated that approximately 40% of chiral drugs on the market contain a chiral amine as a core structural feature. sigmaaldrich.com Beyond pharmaceuticals, chiral amines serve as crucial intermediates, chiral auxiliaries, and catalysts in asymmetric synthesis, enabling chemists to control the three-dimensional arrangement of atoms in a chemical reaction. researchgate.netjst.go.jp
Overview of Pyrrolidine (B122466) Ring Systems as Fundamental Structural Motifs
The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a "privileged scaffold" in medicinal chemistry and natural product synthesis. uni.lubldpharm.com This means that the pyrrolidine framework is frequently found in molecules with potent biological activities. bldpharm.comnih.gov Its prevalence is due to several key features: the non-planar, puckered nature of the saturated ring allows for a three-dimensional exploration of chemical space, which is advantageous for binding to biological targets. mdpi.com The nitrogen atom can act as a hydrogen bond acceptor or a point for further functionalization, and the ring's carbons can be substituted with various groups, often creating multiple stereocenters. mdpi.comachemblock.com
Pyrrolidine alkaloids are a class of natural products that exhibit a wide array of pharmacological activities. bldpharm.com Furthermore, the pyrrolidine core is embedded in the structure of numerous successful drugs, including antivirals, anti-cancers, and agents targeting the central nervous system. bldpharm.commdpi.com The amino acid proline, a fundamental component of proteins, also features a pyrrolidine ring, highlighting its biological ubiquity. nih.gov The development of synthetic methods to construct and functionalize the pyrrolidine skeleton is therefore a major focus of research, with strategies including the modification of existing pyrrolidine rings (like proline) or the construction of the ring from acyclic precursors. mdpi.comachemblock.com
Stereochemical Principles in Chiral Pyrrolidine Synthesis
Controlling the stereochemistry during the synthesis of substituted pyrrolidines is a critical challenge for organic chemists. jst.go.jp The desired biological activity of a molecule often depends on the precise spatial arrangement of its substituents. mdpi.com Several strategies have been developed to achieve stereochemical control.
One common approach is chiral pool synthesis , which utilizes readily available, enantiomerically pure starting materials, such as the amino acid proline or 4-hydroxyproline. nih.govachemblock.com The inherent chirality of the starting material is then transferred through a series of chemical transformations to the final product.
Another powerful strategy is asymmetric catalysis , where a small amount of a chiral catalyst is used to steer a reaction towards the formation of one specific enantiomer over the other. nih.govjst.go.jp This can involve various transformations, such as asymmetric hydrogenation, alkylation, or cycloaddition reactions. uni.lu For instance, the catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides is a versatile method for accessing a wide variety of stereochemically diverse pyrrolidines. uni.lu
Substrate-controlled synthesis is another method where existing stereocenters in the starting material direct the formation of new stereocenters. For example, a practical and stereoselective process for a related pyrrolidine intermediate involves an asymmetric Michael addition as a key step to set the desired stereochemistry. researchgate.net The choice of synthetic strategy depends on the target molecule's complexity and the desired stereochemical outcome. jst.go.jp
Physicochemical Properties of Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine and Related Compounds
| Property | Value | Notes |
| IUPAC Name | (3R)-N-Ethyl-1-methylpyrrolidin-3-amine | For the target compound |
| Molecular Formula | C₇H₁₆N₂ | |
| Molecular Weight | 128.22 g/mol | |
| CAS Number | 169750-78-1 | For the (S)-enantiomer |
| CAS Number | 1228458-45-4 | For the racemic mixture (N-ethyl-N-methylpyrrolidin-3-amine) sigmaaldrich.com |
| Physical Form | Liquid | For the racemic mixture sigmaaldrich.com |
| Predicted XlogP | 0.4 | For the racemic mixture nih.gov |
| SMILES | CCN(C)[C@H]1CCNC1 | For the (S)-enantiomer |
Structure
3D Structure
Properties
IUPAC Name |
(3R)-N-ethyl-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2/c1-3-8-7-4-5-9(2)6-7/h7-8H,3-6H2,1-2H3/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPTGTAYSFGXFGV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN[C@@H]1CCN(C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Ethyl R 1 Methyl Pyrrolidin 3 Yl Amine
Retrosynthetic Analysis and Strategic Disconnections for the Pyrrolidine (B122466) Core and N-Ethyl Group
The primary disconnection involves the bond between the ethyl group and the nitrogen atom of the pyrrolidine ring. This leads to two key synthons: an electrophilic ethyl equivalent and a nucleophilic (R)-1-methyl-pyrrolidin-3-amine. A practical synthetic equivalent for the ethyl group is acetaldehyde (B116499), which can react with the amine via reductive amination.
A further disconnection of the (R)-1-methyl-pyrrolidin-3-amine intermediate at the C-N bond of the ring can lead to precursors suitable for cyclization reactions. A logical precursor is a chiral 1,4-dihalobutanol derivative which can undergo cyclization with methylamine (B109427). For instance, 1,4-dichloro-2-butanol (B1583527) can be reacted with methylamine to form 1-methyl-3-pyrrolidinol, which can then be converted to the corresponding amine. The stereochemistry at the C3 position is a critical consideration in this approach.
Alternatively, the pyrrolidine ring can be envisioned as being formed through a Michael addition reaction, where a suitable nitrogen-containing nucleophile adds to an α,β-unsaturated ester. This approach is particularly amenable to asymmetric catalysis.
The retrosynthetic pathways are summarized as follows:
Route A: Reductive Amination
Target: Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine
Disconnection: N-ethyl bond
Precursors: (R)-1-methyl-pyrrolidin-3-amine and acetaldehyde (or an ethyl halide)
Route B: Chiral Pool Approach
Target: (R)-1-methyl-pyrrolidin-3-amine
Disconnection: Pyrrolidine ring
Precursor: L-aspartic acid or other chiral starting materials.
Route C: Asymmetric Catalysis
Target: Chiral pyrrolidine scaffold
Disconnection: C-C or C-N bonds of the ring
Precursors: Acyclic starting materials for catalytic cyclization or cycloaddition.
These retrosynthetic strategies provide a framework for the detailed synthetic methodologies discussed in the following sections.
Enantioselective Construction of the (R)-1-methyl-pyrrolidin-3-yl Scaffold
The cornerstone of synthesizing this compound is the stereocontrolled construction of the (R)-1-methyl-pyrrolidin-3-yl core. This can be achieved through two principal strategies: utilizing the inherent chirality of natural products (the chiral pool) or employing asymmetric catalytic methods.
The chiral pool refers to the collection of readily available, enantiomerically pure compounds from natural sources, which can be used as starting materials in synthesis. metu.edu.tr Amino acids, sugars, and terpenes are common contributors to the chiral pool. metu.edu.tr
L-aspartic acid is an economically viable starting material for the synthesis of the (R)-3-aminopyrrolidine scaffold. An economical synthesis of tert-butyl (S)-3-aminopyrrolidine-1-carboxylate has been reported starting from L-aspartic acid. sigmaaldrich.com Although this provides the opposite enantiomer, the principle demonstrates the utility of amino acids in accessing chiral pyrrolidines. Similarly, (R)-aspartic acid can serve as a precursor for the desired (R)-enantiomer. researchgate.net
Another approach involves the use of chiral synthons derived from carbohydrates. For example, polyhydroxylated nitrones prepared from enantiomers of sugars like xylose and arabinose can be used to construct chiral pyrrolidine cores. youtube.com These methods leverage the pre-existing stereocenters in the natural product to control the stereochemistry of the final pyrrolidine.
| Chiral Pool Precursor | Target Scaffold | Reference |
| L-aspartic acid | (S)-3-aminopyrrolidine derivative | sigmaaldrich.com |
| (R)-aspartic acid | (R)-3-aminopyrrolidine derivative | researchgate.net |
| D-xylose derived nitrone | Polyhydroxylated pyrrolidine | youtube.com |
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a diastereoselective reaction. After the desired stereocenter is set, the auxiliary is removed.
A practical and efficient diastereoselective synthesis of a related compound, (3R,1ʹS)-3-[(1ʹ-N-methylamino)ethyl]pyrrolidine, has been developed. sigmaaldrich.com This synthesis utilizes a chiral auxiliary approach where the stereocenter on the auxiliary directs the formation of a new stereocenter on the pyrrolidine ring. While not a direct synthesis of the target molecule, the principles of using a chiral auxiliary to control the stereochemistry of the pyrrolidine ring are well-established.
Asymmetric catalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds, including pyrrolidines. nih.gov These methods often involve the use of a chiral catalyst to control the stereochemical outcome of a reaction that forms the pyrrolidine ring.
Transition-metal catalysts, particularly those based on rhodium, iridium, and copper, have been successfully employed in the asymmetric synthesis of pyrrolidines.
One notable method is the 1,3-dipolar cycloaddition of an azomethine ylide to a dipolarophile. sigmaaldrich.com This reaction can be catalyzed by a chiral transition-metal complex to afford highly substituted pyrrolidines with excellent enantioselectivity. For instance, a Rh-catalyzed asymmetric 1,4-arylation of a pyrroline, formed from a 1,3-dipolar cycloaddition, can produce 1,3,4-trisubstituted pyrrolidines in good to excellent enantioselectivities. sigmaaldrich.com
Intramolecular hydroamination reactions catalyzed by chiral transition-metal complexes also provide a direct route to chiral pyrrolidines. A chiral amine-derived iridacycle complex has been shown to catalyze the annulation of racemic diols and primary amines to furnish a wide range of enantioenriched pyrrolidines.
The following table summarizes some transition-metal-catalyzed approaches to chiral pyrrolidines:
| Reaction Type | Catalyst Type | Key Features | Reference |
| 1,3-Dipolar Cycloaddition/Arylation | Rhodium | Good to excellent enantioselectivities | sigmaaldrich.com |
| Borrowing Hydrogen Annulation | Iridium | Access to diverse enantioenriched pyrrolidines | |
| Intramolecular C-H Amination | Copper | Good yields, complete regio- and chemoselectivities |
Asymmetric Catalytic Approaches for Pyrrolidine Ring Formation
Organocatalytic Methodologies for Stereocontrol
Organocatalysis offers a powerful approach for the asymmetric synthesis of pyrrolidine derivatives, providing high levels of stereocontrol without the need for metal catalysts. These methods often rely on the formation of transient chiral intermediates, such as azomethine ylides, which then undergo cycloaddition reactions. osaka-u.ac.jprsc.org
A prominent strategy involves the [3+2] cycloaddition reaction between an azomethine ylide and an alkene. osaka-u.ac.jp Chiral secondary amines, like derivatives of proline, can be used as organocatalysts to facilitate this reaction. For the synthesis of the spirooxindole pyrrolidine framework, L-proline functionalized on manganese ferrite (B1171679) nanorods has been utilized as a heterogeneous catalyst. rsc.org This catalytic system directs the 1,3-dipolar cycloaddition of an amino acid and a dipolarophile, yielding the desired products with high regioselectivity and in good yields. rsc.org
The optimization of such reactions is crucial for achieving high efficiency. Key parameters that are often screened include the choice of catalyst, solvent, and temperature. For instance, in the synthesis of spirooxindole derivatives, using 14 mol% of the L-proline-functionalized nanocatalyst in ethanol (B145695) at reflux was found to be optimal, decreasing the reaction time to 3 hours and increasing the yield to 91%. rsc.org These organocatalytic approaches provide a direct route to complex pyrrolidine skeletons from simple starting materials, demonstrating excellent functional group tolerance. osaka-u.ac.jp
Biocatalytic Transformations and Directed Evolution of Enzymes for Chiral Pyrrolidines
Biocatalysis has emerged as a highly effective and environmentally benign strategy for producing chiral amines and heterocycles like pyrrolidines. escholarship.orgnih.govacs.orgcaltech.edu This approach leverages the inherent selectivity of enzymes to catalyze stereospecific transformations. Transaminases (TAs), for example, are pyridoxal-5'-phosphate (PLP)-dependent enzymes that can catalyze the stereoselective synthesis of 2-substituted chiral pyrrolidines from ω-chloroketones, achieving excellent enantiomeric excesses (up to >99.5%) and analytical yields up to 90%. acs.org This method provides access to both (R) and (S) enantiomers simply by selecting the appropriate transaminase enzyme. acs.org
To overcome the limitations of naturally occurring enzymes, which may not be suitable for non-natural substrates or reaction conditions, scientists employ directed evolution. nih.govnih.gov This powerful technique mimics natural selection in the laboratory to tailor enzymes with desired properties. youtube.comyoutube.com The process involves iterative rounds of generating genetic diversity (mutagenesis), followed by screening or selection for variants with improved function. nih.govyoutube.com
A notable success in this area is the directed evolution of a cytochrome P411 enzyme. escholarship.orgnih.govacs.orgcaltech.edu Through this process, a variant named P411-PYS-5149 was engineered to catalyze the intramolecular C(sp³)–H amination of organic azides, forming chiral pyrrolidine derivatives with high efficiency and enantioselectivity (up to 74% yield and 99:1 enantiomeric ratio). nih.govacs.org This "new-to-nature" enzymatic reaction demonstrates the power of directed evolution to create novel biocatalytic pathways for the synthesis of valuable building blocks like chiral pyrrolidines. escholarship.orgcaltech.edu
Table 1: Examples of Biocatalytic Synthesis of Chiral Pyrrolidines This table is interactive. You can sort and filter the data.
| Enzyme Class | Engineered Variant | Reaction Type | Substrate Type | Product | Yield | Enantiomeric Ratio (er) / Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|---|
| Cytochrome P450 | P411-PYS-5149 | Intramolecular C(sp³)–H Amination | Organic Azide (B81097) | Chiral Pyrrolidine | Up to 74% | 99:1 er | nih.gov, acs.org |
| Transaminase (TA) | (R)-selective TA | Asymmetric Amination | ω-chloroketone | (R)-2-arylpyrrolidine | Up to 90% | >99.5% ee | acs.org |
Stereoselective Alkylation and Intramolecular Cyclization Strategies
Intramolecular cyclization is a cornerstone of pyrrolidine synthesis, involving the formation of the heterocyclic ring from a linear precursor. nih.govdntb.gov.ua These reactions can be initiated through various means, including the cyclization of aminoaldehydes or the ring closure of molecules containing a nucleophilic amine and an electrophilic center. nih.gov For instance, a stereoselective method for synthesizing (3R,4S)-3-amino-4-methyl pyrrolidine involves the one-pot reduction and regioselective cyclization of an azidoditosyl derivative. elsevier.com
Another powerful approach is the intramolecular cyclization of 1-(ω-phenylalkyl)-2-(nitromethylene)pyrrolidines in triflic acid, which proceeds through electrophilic aromatic substitution to yield tricyclic iminium compounds. tandfonline.com The efficiency of these intramolecular reactions is often dependent on the length of the tether connecting the reacting groups, which influences the entropy of cyclization. tandfonline.com
Stereoselective alkylation is also a key strategy, often used in conjunction with cyclization. nih.gov Asymmetric lithiation-cyclization sequences have been developed for the enantioselective synthesis of N-Boc-2-alkenylpyrrolidines. acs.org In this method, an N-Boc-N-(3-chloropropyl)allylamine is treated with n-BuLi and a chiral ligand like (-)-sparteine, leading to lithiation and subsequent intramolecular cyclization to form the (S)-pyrrolidine derivative in high yield and good enantiomeric ratio (83:17 er). acs.org Tandem hydrozirconation-cyclization of chiral N-allyl oxazolidines represents another diastereoselective route to construct the pyrrolidine ring. nih.gov These methods highlight the versatility of combining alkylation and cyclization to achieve precise control over the stereochemistry of the final pyrrolidine product.
Introduction of the N-Ethyl Amine Moiety
Once the chiral pyrrolidine core, (R)-1-methyl-pyrrolidin-3-amine, is synthesized, the final step is the introduction of the ethyl group onto the primary amine. This is typically achieved through reductive amination or direct alkylation.
Reductive Amination Protocols for N-Ethylation of Pyrrolidines
Reductive amination is a highly efficient and widely used method for the N-alkylation of amines. nih.govnih.gov The process involves two main steps: the reaction of the primary amine with an aldehyde or ketone to form an intermediate imine or enamine, followed by the reduction of this C=N double bond to form the new C-N single bond. masterorganicchemistry.com
To synthesize this compound, the precursor (R)-1-methyl-pyrrolidin-3-amine would be reacted with acetaldehyde. This forms an intermediate iminium ion, which is then reduced in situ. A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) and sodium cyanoborohydride (NaBH₃CN) being particularly common because they are mild enough to selectively reduce the iminium ion in the presence of the aldehyde. masterorganicchemistry.com Catalyst-free protocols have also been developed, for instance, using sodium borohydride (B1222165) in 2,2,2-trifluoroethanol (B45653) (TFE), which can drive reactions to completion in minutes with high yields. organic-chemistry.org This method avoids issues of over-alkylation that can plague direct alkylation techniques. masterorganicchemistry.com
Direct Alkylation Reactions with Ethylating Agents
Direct alkylation offers a more straightforward, albeit sometimes harder to control, alternative for N-ethylation. This method involves the reaction of the primary amine of (R)-1-methyl-pyrrolidin-3-amine with an ethylating agent. nih.gov
Typical ethylating agents include ethyl halides, such as ethyl iodide or ethyl bromide. The reaction is an Sₙ2 substitution where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic ethyl group and displacing the halide leaving group. These reactions are generally carried out in the presence of a non-nucleophilic base, such as potassium carbonate or triethylamine, to neutralize the hydrohalic acid that is formed as a byproduct. While conceptually simple, direct alkylation can sometimes lead to mixtures of mono- and di-alkylated products, requiring careful control of stoichiometry and reaction conditions to maximize the yield of the desired secondary amine. masterorganicchemistry.comechemi.com
Optimization of Reaction Conditions and Process Efficiency
Achieving an efficient and selective synthesis requires careful optimization of reaction conditions. researchgate.netacs.org This is a critical step in transitioning a synthetic route from a laboratory curiosity to a practical process. The optimization process typically involves systematically varying parameters such as catalyst type and loading, solvent, temperature, reaction time, and the stoichiometry of reagents to maximize product yield and stereoselectivity while minimizing side reactions and impurities. rsc.orgacs.org
For example, in the development of a one-pot intramolecular hydroamination sequence, various oxidants, reductants, and their equivalents were screened. researchgate.net It was found that a two-step procedure, where amine oxidation and hydroamination occur before the reduction step, was superior to a single-step process. researchgate.net Similarly, in the DNA-compatible synthesis of pyrrolidine-fused scaffolds, a systematic optimization revealed that using a pH 6.0 phosphate (B84403) buffer as the reaction medium increased the conversion to over 95%. acs.org
Table 2: Example of Reaction Optimization for a Pyrrolidine Synthesis This table is interactive. You can sort and filter the data based on the parameters.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (dr) | Reference |
|---|---|---|---|---|---|---|
| 1 | Toluene | 120 | 17 | 88% | 2:1 | ua.es |
| 2 | Toluene | 120 | 8 | 90% | 2:1 | ua.es |
| 3 | Toluene | 50 | 17 | 92% | 3:1 | ua.es |
| 4 | Toluene | Room Temp | 24 | 95% | >95:5 | ua.es |
| 5 | Acetonitrile | -20 | 8 | 85% | 3.2:1 | rsc.org |
These examples underscore that minor adjustments in reaction parameters can lead to significant improvements in outcomes, such as yield and stereochemical purity. Such optimization is essential for developing robust, scalable, and cost-effective synthetic methodologies. researchgate.netacs.org
Considerations for Scalable Synthesis and Green Chemistry Principles
The industrial-scale synthesis of this compound requires a strategic approach that prioritizes efficiency, safety, cost-effectiveness, and environmental sustainability. Key considerations involve the selection of synthetic pathways that are amenable to large-scale equipment, minimize waste, and adhere to the principles of green chemistry.
Atom Economy and Reaction Design
A primary goal in green synthesis is to maximize atom economy, ensuring that the maximum number of atoms from the reactants are incorporated into the final product. For the synthesis of the target amine, catalytic reductive amination of a suitable precursor, such as (R)-1-methylpyrrolidin-3-one with ethylamine (B1201723), represents a highly atom-economical approach. This method, in the presence of a reducing agent, forms the desired C-N bond and produces water as the main byproduct.
Another advanced strategy is the "borrowing hydrogen" or "hydrogen auto-transfer" methodology. rsc.org This process involves the N-alkylation of an amine using an alcohol, where the alcohol is temporarily oxidized to an aldehyde, which then undergoes reductive amination with the amine. rsc.org The hydrogen for the reduction is "borrowed" from the starting alcohol itself, with water being the sole byproduct. rsc.org Such methods are inherently less wasteful compared to classical alkylations using ethyl halides, which generate stoichiometric salt waste.
Catalysis over Stoichiometric Reagents
The move away from stoichiometric reagents to catalytic systems is a cornerstone of green chemistry and scalable production. Catalytic processes offer lower material consumption, easier purification, and reduced waste streams.
Heterogeneous Catalysis : For reductive amination, heterogeneous catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) under hydrogen pressure are commonly used. A significant advantage for scalability is the ease of catalyst separation from the reaction mixture by simple filtration, allowing for its recovery and reuse. Recent research has focused on developing catalysts from more abundant and less toxic earth metals, such as cobalt, which can be magnetically recovered and reused multiple times, offering a cost-effective and sustainable alternative. rsc.org
Homogeneous Catalysis : While often harder to separate, modern homogeneous catalysts, including iridium complexes with specific ligands, have shown high efficiency in asymmetric hydrogenation and amination reactions, which can be crucial for maintaining the required (R)-stereochemistry of the chiral center. researchgate.net
Selection of Greener Solvents
Solvent choice has a profound impact on the environmental footprint of a chemical process. Traditional volatile organic compounds (VOCs) are being replaced by greener alternatives. nih.gov
Water : As a solvent, water is non-flammable, non-toxic, and inexpensive. mdpi.com Synthesizing N-methylpyrrolidine, a related structure, has been successfully demonstrated in an aqueous medium using an inexpensive catalyst like potassium carbonate, highlighting the potential for greener amine synthesis. vjs.ac.vnresearchgate.net
Deep Eutectic Solvents (DESs) : These solvents are emerging as environmentally benign substitutes for traditional organic solvents. mdpi.com They possess unique properties like negligible volatility, high thermal stability, and tunable polarity, making them suitable for a variety of amination reactions. mdpi.com
Supercritical Fluids : Supercritical carbon dioxide (scCO₂) is another promising green solvent. pnas.org Its high miscibility with gases like hydrogen makes it an excellent medium for hydrogenation reactions, and product separation is simplified by depressurization. pnas.org
Table 1: Comparative Evaluation of Potential Solvents for Synthesis This table provides an illustrative comparison based on general green chemistry principles.
| Solvent | Key Advantages for Scalability | Potential Drawbacks | Green Chemistry Classification nih.govmdpi.com |
|---|---|---|---|
| Toluene | Good solvating power for organic substrates. | Volatile Organic Compound (VOC), toxic. | Undesirable |
| Methanol | Effective for many reductions, low boiling point. | Toxic, flammable. | Problematic |
| Water | Non-toxic, non-flammable, inexpensive. vjs.ac.vn | Poor solubility for some organic substrates, potential for side reactions. | Recommended/Preferred |
| Ethanol | Less toxic than methanol, can be renewably sourced. google.com | Flammable. | Recommended |
| Supercritical CO₂ | Excellent for gas-liquid reactions, easy product separation. pnas.org | Requires high-pressure equipment. | Recommended |
Process Intensification and Safety
For large-scale manufacturing, especially for exothermic reactions like hydrogenation, process safety and control are critical.
Continuous Flow Reactors : Shifting from traditional batch reactors to continuous flow systems, such as an H-Cube reactor, offers significant advantages. mdpi.com These systems allow for precise control over reaction parameters (temperature, pressure), improved heat transfer, and enhanced safety by minimizing the volume of hazardous materials at any given time. mdpi.com This approach is particularly beneficial for catalytic hydrogenations, enabling high-pressure reactions to be conducted more safely and efficiently.
Avoiding Hazardous Reagents : A scalable process should avoid highly reactive and dangerous reagents like lithium aluminum hydride in favor of safer alternatives such as sodium borohydride or through catalytic transfer hydrogenation, which can use safer hydrogen donors than hydrogen gas. google.com Patents for related pyrrolidinol syntheses emphasize the use of sodium borohydride for improved process stability and safety suitable for industrial production. google.com
Waste Minimization and Process Mass Intensity (PMI)
Process Mass Intensity (PMI) is a key green chemistry metric, defined as the total mass of materials used (water, solvents, reagents, reactants) to produce a given mass of the final product. A lower PMI indicates a more efficient and less wasteful process. Strategies like using catalytic instead of stoichiometric reagents, recycling solvents, and choosing atom-economical reactions directly contribute to lowering the PMI. For fine chemical and pharmaceutical production, where E-factors (a related metric) can be between 5 and 100, designing a process with a low PMI from the outset is crucial for sustainable and cost-effective manufacturing. pnas.org
Advanced Spectroscopic and Stereochemical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural analysis of organic compounds. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework, connectivity, and the chemical environment of individual atoms.
High-resolution 1H (proton) and 13C (carbon-13) NMR spectroscopy are fundamental for the initial structural verification of Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine. While specific spectral data for this compound is not widely published, analysis of structurally similar compounds allows for the prediction of characteristic chemical shifts (δ) and coupling patterns.
For instance, in a typical 1H NMR spectrum, one would expect to observe distinct signals for the protons of the ethyl group (a triplet for the methyl protons and a quartet for the methylene (B1212753) protons), the N-methyl group (a singlet), and the protons on the pyrrolidine (B122466) ring. The chemical shifts of the pyrrolidine ring protons would be influenced by their proximity to the nitrogen atom and the stereocenter at the C3 position. docbrown.infodocbrown.info
The 13C NMR spectrum would complement this by showing a unique resonance for each carbon atom in a distinct chemical environment. libretexts.org The chemical shifts would be characteristic of amine and alkyl functionalities. docbrown.infolibretexts.org
Table 1: Predicted 1H NMR Chemical Shifts for this compound (Note: This is a generalized prediction based on similar structures. Actual values may vary.)
| Proton Group | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ethyl-CH3 | 1.0 - 1.2 | Triplet | 3H |
| Ethyl-CH2 | 2.5 - 2.8 | Quartet | 2H |
| N-CH3 | 2.2 - 2.4 | Singlet | 3H |
| Pyrrolidine-CH (C3) | 2.8 - 3.2 | Multiplet | 1H |
| Pyrrolidine-CH2 | 1.5 - 2.5 | Multiplets | 6H |
Table 2: Predicted 13C NMR Chemical Shifts for this compound (Note: This is a generalized prediction based on similar structures. Actual values may vary.)
| Carbon Group | Predicted Chemical Shift (δ, ppm) |
| Ethyl-CH3 | 14 - 16 |
| Ethyl-CH2 | 45 - 50 |
| N-CH3 | 41 - 43 |
| Pyrrolidine-C3 | 55 - 60 |
| Pyrrolidine-C2, C5 | 50 - 58 |
| Pyrrolidine-C4 | 25 - 35 |
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (H-H) coupling networks, allowing for the identification of adjacent protons. For this compound, COSY would show correlations between the ethyl group's methyl and methylene protons, as well as among the protons of the pyrrolidine ring.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It is instrumental in assigning the 13C signals based on the already assigned 1H signals.
The stereochemistry of the pyrrolidine ring can be further investigated using Nuclear Overhauser Effect (NOE) based experiments, such as NOESY or ROESY, which identify protons that are close in space, providing insights into the three-dimensional arrangement of the atoms.
Chiroptical Methods for Determination of Enantiomeric Purity and Absolute Configuration
Chiroptical techniques are essential for characterizing chiral molecules as they respond differently to left- and right-circularly polarized light.
A fundamental property of a chiral compound is its ability to rotate the plane of polarized light. For a single enantiomer, this rotation is a specific, measurable value. The specific rotation, [α], is a standardized measure of this rotation and is dependent on the compound, concentration, solvent, temperature, and the wavelength of the light used. For (R)-(-)-1-Methyl-3-pyrrolidinol, a structurally similar compound, a specific rotation of [α]20/D -7° (c = 1% in chloroform) has been reported. sigmaaldrich.comsigmaaldrich.com This indicates that a similar negative rotation would be expected for this compound. The measurement of optical rotation is a rapid and effective method for determining the enantiomeric excess of a sample.
Chromatographic Techniques for Chiral Resolution and Purity Assessment
Chromatographic methods are vital for both the separation of enantiomers (chiral resolution) and the determination of enantiomeric purity.
Chiral High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. researchgate.net This method employs a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers of the analyte. This differential interaction leads to a separation of the enantiomers, allowing for their individual quantification. The choice of the CSP and the mobile phase is critical for achieving successful separation. iapc-obp.com For a compound like this compound, a variety of CSPs based on polysaccharides, proteins, or synthetic polymers could be effective. The enantiomeric excess (% ee) can be accurately determined by integrating the peak areas of the two enantiomers in the resulting chromatogram.
Gas chromatography (GC) using a chiral column can also be employed for the analysis of volatile chiral amines.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomer Separation
Chiral HPLC is a cornerstone technique for the separation and quantification of enantiomers in various fields, including pharmaceutical analysis. nih.gov The method's success hinges on the selection of a suitable Chiral Stationary Phase (CSP) that creates transient diastereomeric complexes with the enantiomers, leading to differential retention times. eijppr.com For cyclic amines like this compound, polysaccharide-based and macrocyclic glycopeptide-based CSPs are particularly effective. eijppr.comsigmaaldrich.com
Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) phenylcarbamates, offer robust enantioselectivity for a wide range of chiral compounds. yakhak.org The separation mechanism involves a combination of interactions, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, within the chiral grooves of the polysaccharide structure. eijppr.com Macrocyclic glycopeptide CSPs, such as those using teicoplanin, are also highly effective for polar and ionic compounds like amines, as they possess ionic groups and are compatible with a broad range of mobile phases. sigmaaldrich.com
The enantiomeric separation of a racemic mixture of Ethyl-(1-methyl-pyrrolidin-3-yl)-amine can be achieved using a normal-phase mobile system. A typical mobile phase would consist of a non-polar solvent like hexane (B92381) mixed with a polar alcohol modifier, such as 2-propanol or ethanol (B145695), to modulate retention and selectivity. yakhak.org
Table 1: Illustrative Chiral HPLC Method for Enantiomeric Separation
| Parameter | Condition | Reference |
| Column | Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) on silica (B1680970) gel, 250 x 4.6 mm, 5 µm | nih.gov |
| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) | yakhak.org |
| Flow Rate | 1.0 mL/min | yakhak.org |
| Temperature | 25 °C | researchgate.net |
| Detection | UV at 215 nm | researchgate.net |
| Expected Elution | The (S)-enantiomer would typically elute before the (R)-enantiomer, though this order is CSP-dependent. |
Note: This table presents a hypothetical but representative method based on established principles for separating chiral amines.
Gas Chromatography (GC) with Chiral Stationary Phases
Gas chromatography utilizing chiral stationary phases is another principal method for the enantiomeric resolution of volatile compounds. gcms.cz For amines, which may exhibit poor chromatographic behavior due to their polarity, derivatization is often employed to increase volatility and improve separation. nih.gov
Common CSPs for chiral GC include derivatized cyclodextrins and chiral amino acid derivatives. gcms.cznih.gov Cyclodextrin-based CSPs, such as those with alkylated or acylated beta-cyclodextrins, separate enantiomers based on inclusion complexation, where the analytes fit differently into the chiral cavity of the cyclodextrin (B1172386) molecule. gcms.cz CSPs based on amino acid derivatives, like the commercially available Chirasil-L-Val, separate enantiomers through hydrogen bonding and dipole-dipole interactions. nih.gov
For the analysis of this compound, a derivatization step, for instance with heptafluorobutyl chloroformate, would yield a less polar, more volatile derivative suitable for GC analysis. nih.gov The separation would be performed on a capillary column coated with a CSP.
Table 2: Representative Chiral GC Method for Enantiomer Separation (Post-Derivatization)
| Parameter | Condition | Reference |
| Derivatizing Agent | Heptafluorobutyl chloroformate (HFBCF) | nih.gov |
| Column | Chirasil-L-Val capillary column (25 m x 0.25 mm ID, 0.16 µm film thickness) | nih.gov |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min | researchgate.net |
| Oven Program | 80 °C (hold 1 min), then ramp to 180 °C at 5 °C/min, hold 5 min | researchgate.net |
| Injector Temp. | 250 °C | researchgate.net |
| Detector | Mass Spectrometer (MS) or Flame Ionization Detector (FID) at 250 °C | nih.govresearchgate.net |
| Expected Result | Baseline separation of the derivatized (R)- and (S)-enantiomers. |
Note: This table outlines a plausible method based on established techniques for the chiral GC analysis of cyclic amines and amino acids.
High-Resolution Mass Spectrometry for Molecular Formula Validation
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by measuring its mass with very high accuracy. mdpi.com This technique can differentiate between compounds that have the same nominal mass but different molecular formulas. For this compound (Molecular Formula: C₇H₁₆N₂), HRMS provides experimental evidence for this exact formula.
When analyzed by HRMS, typically using an electrospray ionization (ESI) source coupled to an Orbitrap or Time-of-Flight (TOF) analyzer, the compound will be detected as its protonated molecular ion, [M+H]⁺. mdpi.com The instrument measures the mass-to-charge ratio (m/z) of this ion to four or more decimal places. This experimentally determined accurate mass is then compared to the theoretical exact mass calculated from the monoisotopic masses of the most abundant isotopes of its constituent elements (¹²C, ¹H, ¹⁴N). A match within a narrow tolerance (typically < 5 ppm) validates the proposed molecular formula.
The fragmentation pattern observed in the mass spectrum also provides structural information. For this compound, characteristic fragmentation would include α-cleavage adjacent to the pyrrolidine nitrogen, leading to the loss of an ethyl group or cleavage within the ring, and cleavage of the C-N bond of the side chain.
Table 3: HRMS Data for Molecular Formula Validation of this compound
| Ion Species | Molecular Formula | Calculated Exact Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |
| [M+H]⁺ | C₇H₁₇N₂⁺ | 129.13862 | 129.1385 | -0.9 |
| [M-C₂H₄+H]⁺ | C₅H₁₃N₂⁺ | 101.10732 | 101.1072 | -1.2 |
| [M-NHC₂H₅+H]⁺ | C₅H₁₂N⁺ | 86.09642 | 86.0963 | -1.4 |
Note: The observed mass and mass error values are illustrative examples demonstrating typical results for HRMS analysis.
Computational Chemistry and Conformational Analysis of Ethyl R 1 Methyl Pyrrolidin 3 Yl Amine
Quantum Chemical Calculations for Electronic Structure and Reactivity Descriptors
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are essential for elucidating the electronic structure and predicting the reactivity of a molecule. By solving approximations of the Schrödinger equation, one can determine a variety of molecular properties. For Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine, such calculations would reveal the distribution of electrons and identify regions susceptible to electrophilic or nucleophilic attack. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for assessing chemical reactivity and stability. The HOMO-LUMO energy gap is a significant indicator of a molecule's kinetic stability.
Illustrative Data Table 1: Calculated Electronic Properties (DFT/B3LYP/6-31G)*
This table represents typical data obtained from DFT calculations. The values are for demonstration purposes only.
| Property | Value | Unit | Significance |
| HOMO Energy | -0.215 | Hartrees | Region of electron donation (nucleophilicity) |
| LUMO Energy | 0.048 | Hartrees | Region of electron acceptance (electrophilicity) |
| HOMO-LUMO Gap | 0.263 | Hartrees | Chemical reactivity and kinetic stability |
| Dipole Moment | 1.85 | Debye | Overall polarity and solubility characteristics |
| Ionization Potential | 5.85 | eV | Energy required to remove an electron |
| Electron Affinity | 1.31 | eV | Energy released upon gaining an electron |
Conformational Landscape Exploration and Energy Minima Identification via Molecular Mechanics and Quantum Methods
The flexibility of the pyrrolidine (B122466) ring and the ethyl-amino side chain in this compound results in a complex conformational landscape. Identifying the most stable conformers (energy minima) is critical, as the molecule's shape dictates its interaction potential. This analysis typically begins with a broad search using computationally inexpensive Molecular Mechanics (MM) force fields (e.g., MMFF94 or AMBER). The low-energy conformers identified are then subjected to more accurate, but computationally intensive, quantum methods (like DFT) for geometry optimization and energy refinement. This hierarchical approach ensures a thorough yet efficient exploration of the potential energy surface. The analysis would focus on the orientation of the ethyl group relative to the pyrrolidine ring and the puckering of the ring itself.
Illustrative Data Table 2: Relative Energies of Stable Conformers
This table illustrates how the relative stabilities of different conformers would be reported. The conformers and energies are hypothetical.
| Conformer ID | MMFF94 Relative Energy (kcal/mol) | DFT (B3LYP/6-31G*) Relative Energy (kcal/mol) | Key Dihedral Angle (C-N-C-C) |
| Conf-01 | 0.00 | 0.00 | 175.8° (anti) |
| Conf-02 | 1.25 | 0.98 | -65.2° (gauche) |
| Conf-03 | 1.31 | 1.15 | 68.4° (gauche) |
| Conf-04 | 2.89 | 2.54 | -178.1° (anti, different ring pucker) |
Molecular Dynamics Simulations for Elucidating Dynamic Behavior in Solution
While quantum calculations provide static pictures of stable conformers, Molecular Dynamics (MD) simulations offer a view of the molecule's behavior over time in a realistic environment, such as in an aqueous solution. An MD simulation would model the interactions between the solute molecule and surrounding solvent molecules, providing insights into its structural flexibility, solvation, and dynamic conformational transitions. By simulating the system for nanoseconds or longer, one can analyze trajectories to understand how the molecule explores its conformational space, the stability of intramolecular hydrogen bonds, and the formation of a solvation shell.
Key analyses would include calculating the Root-Mean-Square Deviation (RMSD) to assess structural stability and Root-Mean-Square Fluctuation (RMSF) to identify flexible regions of the molecule.
Theoretical Prediction of Intermolecular Interactions with Biological Receptors
Understanding how a small molecule like this compound might interact with biological macromolecules is a primary goal of molecular modeling. Without focusing on a specific therapeutic target, general principles of molecular recognition can be explored. Molecular docking simulations could be used to predict the preferred binding orientation of the molecule within a generic, hypothetical receptor cavity. These models predict non-covalent interactions such as hydrogen bonds, electrostatic interactions, and hydrophobic contacts. The amine groups in the molecule are potential hydrogen bond donors and acceptors, while the aliphatic ring and ethyl group can engage in hydrophobic interactions. An analysis of the molecule's Molecular Electrostatic Potential (MEP) surface would further highlight regions likely to engage in such interactions. The crucial event in the pharmacological action of many drugs is the interaction between the molecule and its receptor. nih.gov
Illustrative Data Table 3: Predicted Intermolecular Interactions in a Generic Hydrophobic Pocket
This table is a hypothetical representation of the types of interactions that would be cataloged from a docking simulation.
| Interaction Type | Involved Functional Group | Potential Strength |
| Hydrogen Bond (Acceptor) | Pyrrolidine Nitrogen (N1) | Moderate |
| Hydrogen Bond (Donor) | Amine Hydrogen (-NH-) | Moderate |
| Electrostatic (Cation-π) | Charged Pyrrolidine Nitrogen | Favorable |
| Hydrophobic (van der Waals) | Ethyl Group & Pyrrolidine CH2 | Favorable |
Chemical Reactivity and Derivatization Studies of Ethyl R 1 Methyl Pyrrolidin 3 Yl Amine
Diverse Functional Group Transformations and Derivatization Approaches
The secondary amine group in Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is a key site for a variety of chemical transformations, allowing for the introduction of diverse functional groups. These modifications can alter the compound's physical and chemical properties, which is particularly useful in the development of new chemical entities.
Acylation, Sulfonylation, and Carbamylation of the Secondary Amine
The lone pair of electrons on the nitrogen atom of the secondary amine makes it nucleophilic and thus reactive towards a range of electrophilic reagents.
Acylation: This reaction involves the introduction of an acyl group (R-C=O) onto the nitrogen atom. Typically, this is achieved by reacting the amine with acylating agents such as acyl chlorides or anhydrides. For instance, the reaction with acetic anhydride (B1165640) would yield the corresponding acetamide (B32628) derivative. This type of derivatization is often used to protect the amine functionality or to introduce specific structural motifs. The acylation of secondary amines is a common strategy in organic synthesis. For example, the treatment of an amine with trifluoroacetic anhydride can yield a trifluoroacetamide, a transformation utilized in the synthesis of complex molecules like Varenicline. chemicalbook.com
Sulfonylation: The reaction of the secondary amine with sulfonyl chlorides (R-SO2-Cl) in the presence of a base leads to the formation of sulfonamides. These derivatives are known for their chemical stability and are prevalent in many biologically active compounds.
Carbamylation: This process involves the reaction of the amine with an isocyanate (R-N=C=O) or a carbamoyl (B1232498) chloride to form a substituted urea (B33335) or a carbamate, respectively. These reactions are fundamental in the synthesis of various compounds, including those with potential pharmacological activity.
Table 1: Examples of Functional Group Transformations
| Reaction Type | Reagent Example | Product Type |
|---|---|---|
| Acylation | Acetic Anhydride | N-acetamide |
| Sulfonylation | Benzenesulfonyl Chloride | N-benzenesulfonamide |
Stereoselective Modifications on the Pyrrolidine (B122466) Ring System
The pyrrolidine ring of this compound, being a chiral scaffold, can undergo stereoselective modifications. These reactions are crucial for the synthesis of enantiomerically pure compounds, which is of high importance in medicinal chemistry.
Stereoselective synthesis methods for pyrrolidine derivatives can be broadly categorized. nih.govmdpi.com One approach involves starting with an existing optically pure pyrrolidine-containing molecule, such as proline or 4-hydroxyproline, and performing functionalization. nih.govmdpi.com Another strategy is the cyclization of acyclic starting materials to form the chiral pyrrolidine ring. nih.govmdpi.com
Recent advancements have explored biocatalytic methods for constructing chiral pyrrolidines. nih.gov Engineered enzymes, such as cytochrome P411 variants, have been shown to catalyze intramolecular C(sp3)–H amination of organic azides to produce chiral pyrrolidine derivatives with good enantioselectivity. nih.gov Additionally, 1,3-dipolar cycloadditions between azomethine ylides and chiral N-tert-butanesulfinylazadienes have been utilized to synthesize densely substituted pyrrolidines with high diastereoselectivity. acs.org These methods allow for the creation of multiple stereogenic centers in a controlled manner.
Analytical Derivatization for Enhanced Detection and Separation
In analytical chemistry, derivatization is a technique used to modify an analyte to make it more suitable for a particular analytical method, often to improve its volatility, thermal stability, or detectability. youtube.com For chiral amines like this compound, derivatization is particularly important for enantiomeric separation and quantification by chromatographic techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC). sigmaaldrich.comsci-hub.se
For GC analysis, the polarity of amines often needs to be reduced to improve chromatographic performance. nih.gov This can be achieved through reactions like acylation, silylation, or alkylation. nih.govresearchgate.net For example, reacting the amine with a reagent like heptafluorobutyl chloroformate can create a less polar and more volatile derivative suitable for GC-MS analysis. nih.gov Similarly, a two-step derivatization involving methylation followed by acetylation can be used to replace active hydrogens, improving chromatographic properties. sigmaaldrich.com
In HPLC, derivatization can be employed to introduce a chromophore or fluorophore into the molecule, enhancing its detection by UV/Vis or fluorescence detectors. sci-hub.sesci-hub.se This is especially useful for compounds that lack these properties in their native state. sci-hub.se Derivatization can also be used to separate enantiomers by converting them into diastereomers using a chiral derivatizing agent, which can then be separated on a non-chiral stationary phase. researchgate.net
Table 2: Common Derivatization Reagents for Amines in Analytical Chemistry
| Analytical Technique | Derivatization Reagent | Purpose |
|---|---|---|
| GC | Heptafluorobutyl chloroformate | Increase volatility and electron capture detection |
| GC | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Silylation to increase volatility |
| HPLC | Dansyl chloride | Introduction of a fluorescent tag |
The choice of derivatization reagent and method depends on the specific analytical requirements, the nature of the analyte, and the matrix in which it is being analyzed. researchgate.netsci-hub.se
Application of this compound as a Chiral Building Block in the Synthesis of Complex Molecules
The inherent chirality and functional group handles of this compound make it a valuable chiral building block in the synthesis of more complex molecules, particularly those with pharmaceutical applications. enamine.net The pyrrolidine scaffold is a common motif in many bioactive natural products and synthetic drugs. nih.gov
Chiral pyrrolidine derivatives are key intermediates in the synthesis of a wide range of pharmaceuticals. For example, N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine is a crucial intermediate in the preparation of the antibiotic premafloxacin. nih.govresearchgate.net Similarly, (S)-3-(methylamino)-3-((R)-pyrrolidin-3-yl)propanenitrile is a key intermediate for a fluoroquinolone antibiotic. researchgate.net The synthesis of the smoking cessation aid Varenicline also involves intermediates derived from chiral pyrrolidine structures. chemicalbook.comgoogle.com
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Varenicline |
| Premafloxacin |
| Acetic Anhydride |
| Benzenesulfonyl Chloride |
| Phenyl Isocyanate |
| Heptafluorobutyl chloroformate |
| N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |
| Dansyl chloride |
| o-Phthalaldehyde (OPA) |
| N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine |
Preclinical and in Vitro Investigation of Ethyl R 1 Methyl Pyrrolidin 3 Yl Amine and Its Analogs
Structure-Activity Relationship (SAR) Studies of Related Pyrrolidine (B122466) Amine Scaffolds
The pyrrolidine ring is a privileged scaffold in medicinal chemistry due to its three-dimensional structure, the stereogenic centers it can create, and the synthetic tractability of its nitrogen atom. nih.gov Structure-activity relationship (SAR) studies of pyrrolidine-based compounds are crucial for optimizing their biological activity. These studies systematically explore how chemical modifications at various positions of the scaffold influence interactions with biological targets.
SAR studies on various pyrrolidine-based ligands have demonstrated the critical role of the N-substituent. For instance, in a series of non-imidazole histamine (B1213489) H3 receptor antagonists built on a pyrrolidine scaffold, the nature of the substituent on the pyrrolidine nitrogen was a determinant of affinity. acs.org While the initial focus was on the length of an alkyl chain connecting the pyrrolidine to a guanidine (B92328) moiety, the substitution on the pyrrolidine nitrogen itself is a well-established strategy for modulating affinity in other ligand classes. acs.org For example, in the development of antagonists for the melanin-concentrating hormone receptor-1 (MCH-R1), derivatives of 1-(4-amino-phenyl)-pyrrolidin-3-yl-amine were investigated, where the pyrrolidine nitrogen is part of the core structure directly attached to a phenyl ring. nih.gov Alterations to this N-aryl substituent dramatically alter binding affinity. nih.gov
In another example concerning nitazene (B13437292) analogs, which are potent synthetic opioids, modifications to the core structure, including the use of a pyrrolidine ring, produce diagnostic product ions in mass spectrometry that can help identify novel analogs. researchgate.net This highlights how N-substitution patterns create unique chemical signatures. The basicity of the pyrrolidine nitrogen can be modulated by substituents at the C-2 position, which can indirectly influence the interactions of N-1 substituents. nih.gov
The non-planar, puckered nature of the pyrrolidine ring allows for the creation of multiple stereoisomers, and the spatial orientation of substituents is a critical determinant of biological activity. nih.govnih.gov The ability of enantiomers to interact differently with chiral biological targets like receptors and enzymes is a fundamental principle in pharmacology. nih.govwvu.edu The separation and analysis of chiral compounds are therefore essential for drug development. nih.gov
For pyrrolidin-3-yl-amine derivatives, the stereochemistry at the C-3 position is paramount. A study on the synthesis of a key intermediate for the antibiotic premafloxacin, specifically N-methyl-N-[(1S)-1-[(3R)-pyrrolidin-3-yl]ethyl]amine, underscores the importance of controlling the stereochemistry at both the pyrrolidine ring and the ethylamine (B1201723) side chain to achieve the desired biological effect. nih.gov The interaction with a biological target is often highly specific to one enantiomer. For example, the biological activity of histamine H3-receptor agonists derived from chiral amines is strongly related to their stereo-configuration. mdpi.com
Computational studies have been employed to understand and predict stereoselectivity in the synthesis of substituted pyrrolidines. acs.org These studies show that substituent size and electronic characteristics can determine the stereochemical outcome of a reaction, which in turn dictates the final product's ability to bind to its target. acs.org Furthermore, the introduction of substituents like fluorine can significantly influence the conformational preferences of the pyrrolidine ring, a phenomenon known as the gauche effect, which can lock the molecule into a specific three-dimensional shape that is more favorable for binding. beilstein-journals.org
The position and electronic properties of substituents on the pyrrolidine ring have a profound impact on the outcomes of in vitro assays. SAR analyses have shown that substituents at the C-3 position of a pyrrolidine-2,5-dione scaffold strongly affect anticonvulsant activity. nih.gov Similarly, in a series of bicyclic pyrrolidine analogues designed to inhibit Toxoplasma gondii, substitutions on a distal phenyl ring attached to the core structure showed that both the position and the electronic nature of the substituent were critical for potency. acs.org
For example, introducing ortho-substituents like fluorine or methyl to the phenyl ring had no effect or reduced potency, while a meta-phenol analogue enhanced in vitro activity by over 20-fold. acs.org A para-phenol, in contrast, caused a dramatic loss of potency, suggesting a key role for hydroxyl positioning in modulating ligand interactions within the target's binding pocket. acs.org
In a different context, studies on polysubstituted pyrrolidines as potential anticancer agents revealed that specific substitution patterns led to significant proliferation inhibitory effects. nih.gov Pyrrolidines 3h and 3k, with specific substitutions, showed IC₅₀ values in the low micromolar range against multiple cancer cell lines. nih.gov This activity was linked to the induction of cell cycle arrest and apoptosis, demonstrating that positional and electronic effects translate directly to measurable cellular outcomes in vitro. nih.gov Research on pyrrolotriazinones has also shown that adding pyrimidine (B1678525) and purine (B94841) derivatives to the core scaffold results in compounds with a specific conformation that enhances binding to the PI3Kδ hydrophobic pocket, with IC₅₀ values as low as 2.6 nM. nih.gov
In Vitro Pharmacological Profiling and Mechanistic Studies
The in vitro pharmacological characterization of novel compounds is essential to determine their affinity, selectivity, and mechanism of action at specific biological targets. This is typically achieved through receptor binding assays and enzyme inhibition studies.
Receptor binding assays are a cornerstone of in vitro pharmacology, providing quantitative measures of a ligand's affinity (often expressed as Kᵢ, the inhibition constant) and selectivity for its target receptor. For pyrrolidine amine scaffolds, these assays have been instrumental in identifying potent and selective antagonists for various receptors.
Derivatives of 6-(3-amino-pyrrolidin-1-yl)-pyridin-3-yl-amine were identified as potent antagonists of the melanin-concentrating hormone receptor-1 (MCH-R1). nih.gov One compound from this series demonstrated a Kᵢ of 2.3 nM, indicating high affinity for the receptor. nih.gov Similarly, a series of pyrrolidin-3-yl-N-methylbenzamides were evaluated as histamine H3 receptor antagonists, with compound 32 from the study showing potent binding affinity. nih.gov Another study focusing on non-imidazole histamine H3 antagonists developed compounds from a pyrrolidine-containing starting point, achieving high affinity with pKᵢ values reaching 8.78 for the most potent derivative. acs.org
The data below summarizes representative binding affinities for various pyrrolidine scaffolds at different G-protein coupled receptors (GPCRs).
Table 1: In Vitro Receptor Binding Affinity of Representative Pyrrolidine Derivatives
| Compound Series | Target Receptor | Representative Compound | Binding Affinity (Kᵢ) |
|---|---|---|---|
| 6-(3-Amino-pyrrolidin-1-yl)-pyridin-3-yl-amine Derivatives nih.gov | MCH-R1 | Undisclosed | 2.3 nM |
| Pyrrolidin-3-yl-N-methylbenzamide Derivatives nih.gov | Histamine H3 | Compound 32 | Potent Antagonist |
| N-(Pyrrolidin-1-ylalkyl)guanidine Derivatives acs.org | Histamine H3 | Compound 31 | pKᵢ = 8.78 |
Beyond receptor modulation, pyrrolidine-based compounds have been investigated as inhibitors of various enzymes. These studies are often conducted in cell-free systems using purified enzymes or in cultured cell lines to assess activity in a more complex biological environment.
A novel class of amino(methyl) pyrrolidine-based sulfonamides was designed and synthesized as potent and selective inhibitors of Factor Xa (FXa), a critical enzyme in the blood coagulation cascade. nih.gov The SAR study led to the identification of a compound (15 ) with an IC₅₀ of 5.5 nM against FXa, demonstrating potent enzyme inhibition. nih.gov In another study, a pyrrolidine pentamine scaffold was identified as a promising inhibitor of aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib], an enzyme responsible for bacterial resistance to amikacin (B45834). nih.gov Structure-activity relationship studies showed that modifications to the functionalities and stereochemistry of the scaffold had significant effects on the inhibitory properties. nih.gov
The table below presents data from in vitro enzyme inhibition assays for different pyrrolidine-based compounds.
Table 2: In Vitro Enzyme Inhibition by Representative Pyrrolidine Derivatives
| Compound Series | Target Enzyme | Representative Compound | Inhibitory Activity |
|---|---|---|---|
| Amino(methyl) pyrrolidine-based sulfonamides nih.gov | Factor Xa (FXa) | Compound 15 | IC₅₀ = 5.5 nM |
| Pyrrolidine pentamine derivatives nih.gov | Aminoglycoside 6'-N-acetyltransferase type Ib [AAC(6')-Ib] | Compound 2637.001 | Potentiation of amikacin activity |
Modulation of Ion Channels or Transporters in Model Cellular Systems
The investigation of how novel chemical entities, such as Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine and its analogs, interact with ion channels and transporters is a critical component of preclinical research. These interactions can reveal potential therapeutic effects or off-target activities. Model cellular systems, typically cell lines stably expressing a specific human ion channel or transporter, are employed for this purpose. For instance, human embryonic kidney 293 (HEK293) cells are frequently used due to their robust growth characteristics and amenability to genetic modification.
In these assays, the test compound is applied to the cells, and its effect on the function of the channel or transporter is measured. For voltage-gated ion channels, techniques like patch-clamp electrophysiology can be used to directly measure the flow of ions through the channel in the presence of the compound. For transporters, radiolabeled substrate uptake assays are common. In such an assay, the ability of the test compound to inhibit the uptake of a known radiolabeled substrate of the transporter is quantified. Many central nervous system active drugs are known to interact with monoamine transporters, and there can be an overlap in inhibitory capacities with organic cation transporters (OCTs) and the plasma membrane monoamine transporter (PMAT). mdpi.com The data from these studies, often expressed as an IC50 value (the concentration of the compound that inhibits 50% of the channel or transporter activity), helps to build a profile of the compound's selectivity and potential for in vivo effects.
Cellular Assays for Functional Responses
Ligand-Induced Signaling Pathway Analysis in Transfected or Native Cell Lines
Understanding how a compound like this compound affects cellular signaling pathways is crucial to elucidating its mechanism of action. This is often investigated using transfected cell lines that are engineered to report on the activation or inhibition of a specific pathway, or in native cell lines that endogenously express the target of interest.
Upon binding of a ligand to its receptor, a cascade of intracellular events is initiated. These signaling pathways can be complex and involve second messengers like cyclic AMP (cAMP), inositol (B14025) trisphosphate (IP3), and intracellular calcium. nih.gov Assays to measure the levels of these second messengers are common. For example, a compound's effect on G-protein coupled receptors (GPCRs) can be assessed by measuring changes in cAMP levels. The activation of pathways involving transcription factors like NF-κB can also be monitored. For instance, the inhibitor pyrrolidine dithiocarbamate (B8719985) (PDTC) has been shown to inhibit NF-κB activation. nih.gov The choice of cell line and the specific signaling molecules to be measured depend on the hypothesized target of the compound being studied.
Cell-Based Reporter Gene Assays for Receptor Activation or Inhibition
Cell-based reporter gene assays are a powerful and widely used tool in drug discovery to screen for and characterize compounds that modulate the activity of specific receptors. nih.govnih.gov These assays are highly adaptable and can be used to study various receptor types, including G-protein coupled receptors and nuclear receptors. nih.govpromega.com
The fundamental principle of a reporter gene assay involves a genetically modified cell line that contains a reporter gene (such as luciferase or β-galactosidase) linked to a specific DNA response element. nih.gov This response element is recognized by a transcription factor that is activated by the signaling pathway of the receptor of interest. When a compound activates the receptor, it triggers the signaling cascade, leading to the binding of the transcription factor to the response element and subsequent expression of the reporter gene. The activity of the reporter gene product, which can be easily measured (e.g., as light output for luciferase), serves as a surrogate for the activity of the receptor. youtube.com
These assays can be configured to identify both agonists (activators) and antagonists (inhibitors) of a receptor. To screen for antagonists, the cells are stimulated with a known agonist in the presence of the test compound, and a reduction in the reporter signal indicates inhibitory activity. The high-throughput nature of these assays makes them suitable for screening large compound libraries. nih.govmdpi.com
Preclinical Metabolic Fate and Stability Studies in In Vitro Systems
Identification of Metabolites in Hepatic Microsomal or Hepatocyte Preparations
Investigating the metabolic fate of a new chemical entity is a cornerstone of preclinical development. In vitro systems such as hepatic (liver) microsomes and hepatocytes are standard tools for this purpose. nih.gov These systems contain the primary enzymes responsible for drug metabolism, most notably the cytochrome P450 (CYP) family of enzymes. nih.govnih.gov
To identify metabolites, the parent compound, such as this compound, would be incubated with either human liver microsomes or cultured human hepatocytes. nih.govnih.gov After a set incubation period, the mixture is analyzed, typically using liquid chromatography-mass spectrometry (LC-MS), to detect and identify the structures of any metabolites that have been formed. Common metabolic transformations include oxidation, N-dealkylation, and hydroxylation. For example, studies on other N-methyl, N-propargylphenylethylamine compounds have shown that they are metabolized to N-methyl and N-propargyl derivatives by CYP enzymes in human liver microsomes. nih.govnih.gov The identification of major metabolites is crucial as they may contribute to the pharmacological activity or potential toxicity of the parent compound.
Assessment of Metabolic Stability under Physiologically Relevant Conditions
Metabolic stability is a critical parameter that influences a drug's half-life and oral bioavailability. It is assessed by measuring the rate at which a compound is metabolized in in vitro systems. The most common systems are liver microsomes and hepatocytes from different species, including humans, to understand potential inter-species differences in metabolism.
In a typical metabolic stability assay, the test compound is incubated with the microsomal or hepatocyte preparation for various time points. The concentration of the parent compound remaining at each time point is measured by LC-MS. From this data, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated. These values provide an estimate of how quickly the drug would be cleared by the liver in vivo. Compounds with very high clearance in vitro may have a short duration of action in the body. For example, studies on daclatasvir, which contains a pyrrolidine moiety, have detailed its biotransformation and metabolic stability in various in vitro and nonclinical systems. nih.gov This information is vital for predicting the pharmacokinetic properties of a compound and for guiding further chemical modifications to improve its metabolic profile.
Future Research Directions and Translational Perspectives Preclinical Focus
Exploration of Advanced Asymmetric Synthetic Methodologies for Enhanced Efficiency
The precise stereochemical control required for the synthesis of chiral amines like Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine is paramount, as different stereoisomers can exhibit vastly different biological profiles. researchgate.netdntb.gov.ua Future research will focus on developing more efficient, scalable, and sustainable asymmetric synthetic routes.
Recent advancements have moved beyond classical methods, embracing novel catalytic systems that promise higher yields and enantioselectivity. mdpi.com Key areas of exploration include:
Catalytic Asymmetric Cycloadditions: The 1,3-dipolar cycloaddition of azomethine ylides is one of the most direct methods for the enantioselective construction of the pyrrolidine (B122466) core, capable of creating up to four new stereocenters in a single, atom-economical step. mappingignorance.org Future work will likely focus on developing new chiral metal catalysts (e.g., Copper(I) or Silver(I)) and organocatalysts to expand the range of suitable reaction partners beyond traditionally activated olefins. mappingignorance.org
Metal-Catalyzed Asymmetric Hydrogenation: The diastereoselective hydrogenation of cyclic diketamides using chiral metal complexes, such as the Ruthenium-BINAP system, has proven to be an efficient pathway for producing chiral pyrrolidine intermediates. Further research into novel chiral phosphorous ligands and optimization of reaction conditions can lead to even greater efficiency and stereoselectivity.
Biocatalysis: The use of engineered enzymes offers a green and highly selective alternative to traditional chemical synthesis. Directed evolution has produced cytochrome P411 variants capable of catalyzing intramolecular C(sp³)–H amination to form chiral pyrrolidines from simple azide (B81097) precursors with high efficiency and enantiomeric purity. acs.org This new-to-nature enzymatic reaction represents a significant leap forward, and future efforts will aim to broaden the substrate scope and optimize the catalytic turnover of these biocatalysts. acs.org
Multicomponent Reactions (MCRs): MCRs that assemble the pyrrolidine scaffold from three or more starting materials in a single pot are highly efficient. tandfonline.com Methodologies such as the intramolecular Michael addition catalyzed by tributylphosphine (B147548) offer a robust route to substituted N-aryl-pyrrolidines. tandfonline.com The development of new MCRs will be crucial for rapidly generating libraries of diverse pyrrolidine analogs for screening.
Table 1: Comparison of Advanced Asymmetric Synthetic Methodologies for Chiral Pyrrolidines
| Methodology | Core Principle | Key Advantages | Areas for Future Research |
|---|---|---|---|
| Catalytic Asymmetric 1,3-Dipolar Cycloaddition | Formation of the pyrrolidine ring from a 1,3-dipole and a dipolarophile. mappingignorance.org | High atom economy, potential to form multiple stereocenters simultaneously. mappingignorance.org | Development of new catalysts to broaden substrate scope, improve regioselectivity. mappingignorance.org |
| Metal-Catalyzed Asymmetric Hydrogenation | Stereoselective reduction of a precursor using a chiral metal complex catalyst (e.g., Ru-BINAP). | High efficiency and diastereoselectivity for specific substrates. | Discovery of novel, more robust, and cost-effective chiral ligands. |
| Biocatalysis (Engineered Enzymes) | Use of evolved enzymes (e.g., cytochrome P411) to catalyze intramolecular C-H amination. acs.org | High enantioselectivity, environmentally friendly ("green") conditions, novel reactivity. acs.org | Expanding substrate compatibility, improving enzyme stability and turnover rates. acs.org |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a one-pot synthesis to build the final structure. tandfonline.com | High efficiency, rapid generation of molecular diversity for libraries. tandfonline.com | Designing novel MCRs for new pyrrolidine substitution patterns. |
Integration of Advanced Computational Design for Rational Analog Development
To move beyond serendipitous discovery, the rational design of pyrrolidine amine analogs is essential. Advanced computational techniques allow researchers to model interactions between a ligand and its biological target, predicting binding affinity and guiding synthetic efforts toward more potent and selective compounds. nih.govresearchgate.net
Structure-Based Drug Design (SBDD): This approach relies on the three-dimensional structure of the target protein. Molecular docking simulations can predict how different pyrrolidine analogs fit into a target's binding site. researchgate.net For instance, docking studies on pyrrolidin-2-one derivatives targeting acetylcholinesterase have helped identify key binding interactions and prioritize compounds for synthesis, with predicted docking scores correlating well with experimental activity. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations provide insight into the dynamic nature of the ligand-protein complex over time, helping to assess the stability of binding poses identified through docking. researchgate.net This can reveal subtle conformational changes and key interactions that a static picture cannot provide.
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models are used to build a statistical correlation between the chemical structures of a series of compounds and their biological activity. researchgate.net These models can then predict the activity of novel, unsynthesized analogs, helping to focus synthetic resources on the most promising candidates. researchgate.net
Scaffold Hopping and Bioisosterism: Computational methods can be used to identify novel core scaffolds that maintain the essential pharmacophoric features of a known active compound but possess different underlying structures. nih.govacs.org This is useful for improving properties like metabolic stability or for discovering new intellectual property. For example, amino(methyl) pyrrolidine scaffolds were designed as bioisosteres of a piperazine (B1678402) core to create potent and selective Factor Xa inhibitors. nih.gov
Table 2: Computational Tools in the Rational Design of Pyrrolidine Analogs
| Computational Tool | Application in Drug Design | Example with Pyrrolidine Scaffolds |
|---|---|---|
| Molecular Docking | Predicts the preferred orientation and binding affinity of a molecule to a target protein. researchgate.net | Used to design pyrrolidin-2-one derivatives as acetylcholinesterase inhibitors, prioritizing candidates with the best binding scores. researchgate.net |
| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms in a protein-ligand complex over time to assess binding stability. researchgate.net | Confirmed the stability of complexes between designed pyrrolidine derivatives and their target enzymes. researchgate.net |
| 3D-QSAR Modeling | Develops a predictive model linking the 3D properties of molecules to their biological activity. researchgate.net | An atom-based 3D-QSAR model was developed to predict the inhibitory activity of new pyrrolidine-based compounds. researchgate.net |
| Scaffold Hopping | Identifies new molecular backbones that can mimic the biological activity of a known compound. nih.gov | A strategy used to develop LATS1/2 kinase inhibitors from a known AKT inhibitor scaffold. acs.org |
Identification of Novel Preclinical Biological Targets and Modes of Action for Pyrrolidine Amine Scaffolds
The structural versatility of the pyrrolidine amine scaffold makes it a rich source for discovering inhibitors of novel biological targets, opening up new therapeutic avenues. frontiersin.orgnih.gov While this scaffold is present in many existing drugs, ongoing preclinical research continues to uncover new modes of action and potential applications. pharmablock.comdrugbank.com
Enzyme Inhibition: Pyrrolidine derivatives have shown potent and selective inhibitory activity against a wide range of enzymes. Future research will continue to explore this space.
Neuronal Nitric Oxide Synthase (nNOS): Chiral pyrrolidine inhibitors have been developed that show selectivity for nNOS, a target relevant for certain neurological disorders. nih.gov
Factor Xa (FXa): Amino(methyl) pyrrolidine-based sulfonamides have been identified as potent and selective inhibitors of FXa, a key enzyme in the coagulation cascade, highlighting their potential as anticoagulants. nih.gov
DNA Gyrase and Topoisomerase IV: Pyrrolidine derivatives containing a 1,2,4-oxadiazole (B8745197) moiety have been found to inhibit these bacterial enzymes, making them promising candidates for new antibacterial agents. frontiersin.orgnih.gov
Dipeptidyl Peptidase-IV (DPP-IV): Pyrrolidine sulfonamide derivatives have demonstrated inhibitory effects against the DPP-IV enzyme, a target for type 2 diabetes treatment. frontiersin.org
Receptor Antagonism: The pyrrolidine scaffold is well-suited for interacting with G-protein coupled receptors (GPCRs) and other cell surface receptors.
Neurokinin-3 (NK3) Receptor: Pyrrolidine derivatives have been rationally designed as antagonists of the NK3 receptor, which is considered a target for the treatment of schizophrenia and other psychotic disorders. nih.govresearchgate.net
Chemokine Receptor CXCR4: Certain pyrrolidine-containing molecules have been identified as potent antagonists of the CXCR4 receptor, which plays a role in cancer metastasis and inflammatory disorders. frontiersin.orgnih.gov
Antiparasitic Targets: The search for new antiparasitic drugs has identified unique targets where pyrrolidine analogs are effective.
Phenylalanine tRNA Synthetase (PheRS): Bicyclic pyrrolidines have been shown to selectively inhibit PheRS in the parasite Toxoplasma gondii over the human equivalent, demonstrating a clear path for developing new anti-toxoplasmosis treatments. acs.orgacs.org
Table 3: Novel Preclinical Targets for Pyrrolidine Amine Scaffolds
| Biological Target | Mode of Action | Potential Therapeutic Area |
|---|---|---|
| Neurokinin-3 (NK3) Receptor | Receptor Antagonism nih.govresearchgate.net | Psychiatry (e.g., Schizophrenia) researchgate.net |
| Factor Xa (FXa) | Enzyme Inhibition nih.gov | Hematology (Anticoagulation) nih.gov |
| Chemokine Receptor CXCR4 | Receptor Antagonism frontiersin.orgnih.gov | Oncology (Anti-metastasis), Immunology nih.gov |
| Neuronal Nitric Oxide Synthase (nNOS) | Selective Enzyme Inhibition nih.gov | Neurology |
| T. gondii Phenylalanine tRNA Synthetase (PheRS) | Selective Enzyme Inhibition acs.org | Infectious Disease (Toxoplasmosis) acs.orgacs.org |
| DNA Gyrase / Topoisomerase IV | Enzyme Inhibition frontiersin.orgnih.gov | Infectious Disease (Antibacterial) nih.gov |
Q & A
Q. What synthetic routes are commonly employed for Ethyl-((R)-1-methyl-pyrrolidin-3-yl)-amine and related pyrrolidine derivatives?
- Methodological Answer : The synthesis of pyrrolidine derivatives often involves multi-step reactions, including nucleophilic substitution, condensation, or reductive amination. For example, Knoevenagel condensation has been utilized to synthesize structurally similar compounds like ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido) derivatives, where cyanoacetamide intermediates are coupled with aromatic aldehydes under mild conditions . Historical approaches, such as acridyl ethyl amine preparation via coal tar distillation, highlight traditional methods for nitrogen-containing heterocycles . Modern protocols emphasize eco-friendly reagents, optimized reaction times (e.g., 3-hour reflux), and purification via column chromatography to achieve >95% purity .
Q. How is the stereochemical configuration of this compound confirmed during synthesis?
- Methodological Answer : Stereochemical confirmation relies on chiral chromatography, nuclear Overhauser effect (NOE) NMR experiments, or X-ray crystallography. For chiral pyrrolidine derivatives, descriptors like (R)- or (S)-configurations are assigned using ¹H NMR coupling constants and comparative analysis with known standards. In related studies, the (R)-configuration was validated via NOE correlations and retention times in chiral HPLC . Mass spectrometry (MS) further confirms molecular integrity by matching observed [M+H]⁺ peaks with theoretical values .
Q. What spectroscopic techniques are critical for characterizing this compound?
- Methodological Answer : Essential techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3300 cm⁻¹, C-N at ~1250 cm⁻¹).
- ¹H NMR : Resolves proton environments (e.g., pyrrolidine ring protons at δ 2.5–3.5 ppm, methyl groups as singlets).
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., ESI-MS [M+H]⁺ or [M+Na]⁺ adducts).
These methods were validated in studies of analogous compounds, where IR and NMR data matched predicted structures .
Advanced Research Questions
Q. How does the (R)-1-methyl substituent influence the biological activity of pyrrolidine derivatives?
- Methodological Answer : The (R)-configuration enhances steric hindrance and hydrogen-bonding potential, affecting receptor interactions. In anti-inflammatory studies, bulky substituents like methyl groups reduced paw edema in Wistar rats by 70–83%, comparable to diclofenac . Molecular docking simulations can further elucidate how stereochemistry modulates binding to cyclooxygenase (COX) or leukotriene receptors. For example, phenolic analogs with para-substitutions showed higher antioxidant activity due to radical scavenging efficiency .
Q. What experimental models are used to evaluate the anti-inflammatory activity of pyrrolidine-based compounds?
- Methodological Answer : The carrageenan-induced rat paw edema model is widely employed:
- Protocol : Male Wistar rats (150–180 g) are orally administered 100 mg/kg test compound, followed by subplantar carrageenan injection. Paw volume is measured via water displacement at 0 and 3 hours post-injection .
- Data Analysis : Swelling inhibition (%) is calculated as [(Control − Treated)/Control] × 100. Statistical significance (p < 0.05) is assessed using ANOVA with post-hoc tests.
Q. What strategies optimize synthetic yield and purity for chiral pyrrolidin-3-yl-amines?
- Methodological Answer :
- Reaction Optimization : Machine learning algorithms (e.g., LabMate.AI ) predict ideal solvent systems (e.g., ethanol/water) and catalyst ratios for C–N coupling reactions .
- Purification : Gradient elution in flash chromatography (e.g., hexane/ethyl acetate) separates diastereomers.
- Quality Control : Purity is verified via HPLC (≥98% area under the curve) and residual solvent analysis (GC-MS) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
